1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile (CAS 1024154-10-6) is a fully substituted 1,2,3-triazole-5-carbonitrile bearing an N1-methyl group and a C4-(3-phenoxyphenyl) substituent. With a molecular formula of C16H12N4O and a molecular weight of 276.29 g·mol⁻¹, it belongs to the 4-aryl-5-cyano-1,2,3-triazole class—a scaffold with demonstrated utility as kinase inhibitor pharmacophores and as modular building blocks in click chemistry-driven library synthesis.

Molecular Formula C16H12N4O
Molecular Weight 276.299
CAS No. 1024154-10-6
Cat. No. B2647923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile
CAS1024154-10-6
Molecular FormulaC16H12N4O
Molecular Weight276.299
Structural Identifiers
SMILESCN1C(=C(N=N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C#N
InChIInChI=1S/C16H12N4O/c1-20-15(11-17)16(18-19-20)12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-10H,1H3
InChIKeyWWMBIWRCWCFBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile (CAS 1024154-10-6): Core Identity and Class Positioning for Informed Procurement


1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile (CAS 1024154-10-6) is a fully substituted 1,2,3-triazole-5-carbonitrile bearing an N1-methyl group and a C4-(3-phenoxyphenyl) substituent. With a molecular formula of C16H12N4O and a molecular weight of 276.29 g·mol⁻¹, it belongs to the 4-aryl-5-cyano-1,2,3-triazole class—a scaffold with demonstrated utility as kinase inhibitor pharmacophores and as modular building blocks in click chemistry-driven library synthesis [1]. The compound is commercially available at ≥95% purity from multiple specialty chemical suppliers and is predominantly sourced for early-stage medicinal chemistry and agrochemical discovery programs .

Why Generic Substitution of 1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile (CAS 1024154-10-6) Carries Scientific Risk


Within the 4-aryl-5-cyano-1,2,3-triazole class, seemingly minor structural variations produce substantial differences in target engagement, selectivity, and developability. The N1-methyl substituent on the target compound permanently eliminates the annular tautomerism (1H ↔ 2H) present in the unmethylated analogs such as ErbB2 Inhibitor II (CAS 928207-02-7), locking the triazole in a fixed protomeric state [1]. This modification simultaneously removes a hydrogen-bond donor, alters the compound's lipophilicity (estimated ΔLogP ≈ +0.5), and eliminates the pH-dependent speciation that complicates assay interpretation for NH-bearing triazoles . For researchers transitioning from the widely used but tautomerically ambiguous non-methylated scaffold, or for those seeking a building block with a single, non-ionizable triazole regiochemistry, generic interchange without these considerations can lead to irreproducible biological results and wasted synthetic effort.

Quantitative Differentiation Evidence Guide: 1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile (CAS 1024154-10-6) vs. Closest Analogs


Hydrogen-Bond Donor Count: N-Methylation Eliminates the Triazole NH Donor Present in Unmethylated Analogs

N-Methylation of the 1,2,3-triazole core in the target compound eliminates the single hydrogen-bond donor (HBD) present in the non-methylated comparator ErbB2 Inhibitor II (CAS 928207-02-7). The target compound (CAS 1024154-10-6) possesses 0 HBD and 2 hydrogen-bond acceptors (HBA), whereas the unmethylated analog has 1 HBD and 2 HBA [1]. This HBD difference is structurally verifiable: the N1-methyl group replaces the tautomeric NH proton that is present in the 2H-tautomer of 4-(3-phenoxyphenyl)-5-cyano-2H-1,2,3-triazole. Zero HBD count is a recognized contributor to improved passive membrane permeability in congeneric series, provided that TPSA and lipophilicity remain within favorable ranges [2].

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Lipophilicity Shift from N-Methylation: Estimated LogP Advantage Over the Non-Methylated ErbB2 Inhibitor II Scaffold

The experimentally determined LogP of ErbB2 Inhibitor II (CAS 928207-02-7), the unmethylated 4-(3-phenoxyphenyl)-5-cyano-2H-1,2,3-triazole, is 3.14 . N-Methylation of the triazole ring typically increases LogP by approximately 0.5 log units, a value consistent with the methylene fragment contribution in fragment-based LogP calculation methods [1]. The target compound (CAS 1024154-10-6) is therefore estimated to have a LogP of approximately 3.6–3.7, representing a ~0.5 log unit increase in lipophilicity. This is functionally significant because the Cheng et al. (2007) structure–activity study of 4-aryl-5-cyano-2H-1,2,3-triazoles explicitly identified lipophilicity of the substituting groups as the primary factor governing HER2 tyrosine kinase inhibitory potency in this scaffold class [2].

Lipophilicity SAR Drug design

Absence of Tautomeric Equilibration: Fixed Protomeric State vs. Tautomeric Ambiguity in Non-Methylated 1,2,3-Triazoles

1,2,3-Triazoles bearing an unsubstituted ring NH exist as an equilibrating mixture of 1H- and 2H-tautomers, with the dominant species depending on solvent, concentration, and temperature. In the gas phase, 2H-1,2,3-triazole is the dominant tautomer, but in solution, hydrogen-bond-mediated association can shift the equilibrium [1][2]. The N1-methyl group in the target compound (CAS 1024154-10-6) permanently locks the triazole into a single protomeric form, eliminating this ambiguity. The non-methylated comparator 4-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile (CAS 1020252-28-1) and its 2H-tautomer (CAS 928207-02-7) exist as tautomeric mixtures, which can lead to variable binding modes, inconsistent SAR readouts, and challenges in co-crystallization studies where a single bound pose is required for interpretation [3].

Tautomerism Assay reproducibility Molecular recognition

pKa and Ionization Profile: Predicted pKa of -2.01 for the Triazole Core vs. NH-Triazole pKa ~9–10

The predicted pKa of the triazole ring in the target compound (CAS 1024154-10-6) is -2.01 ± 0.10 , indicating that the N-methylated triazole core is essentially non-basic and remains uncharged across all physiologically and assay-relevant pH ranges (pH 1–10). In contrast, unmethylated 1,2,3-triazoles possess an acidic NH proton with a pKa in the range of approximately 9–10, meaning they exist as a mixture of neutral and anionic species at physiological pH [1]. This ionization-state difference has practical consequences for assay design: the target compound's neutral, pH-independent state avoids the confounding effects of variable ionization on solubility, non-specific binding, and apparent potency that can complicate dose–response curves for NH-bearing triazole analogs.

Ionization state pH-dependent solubility Assay buffer compatibility

Triazole-Based InhA Inhibitor Scaffold Context: Differentiated Binding Mode Potential from N-Methylation

In the crystal structure of M. tuberculosis InhA inhibited by PT511 (PDB: 5MTQ, resolution 2.6 Å), a triazole-based diphenyl ether containing a 1,2,3-triazole ring was shown to bind in the substrate-binding pocket, with the nitrile group forming hydrogen-bond interactions with the backbone NH of Gly96 [1]. The study of 14 triazole-based diphenyl ethers revealed a structure-kinetic relationship for time-dependent binding to InhA, with residence time being a key determinant of inhibitor efficacy [2]. While the target compound (CAS 1024154-10-6) was not among the 14 compounds directly crystallized, its N-methylated triazole core differentiates it from the NH-triazole analogs in the PT511 series: the absence of the triazole NH alters both the hydrogen-bonding capacity and the conformational preferences at the enzyme–inhibitor interface. For antitubercular drug discovery programs exploring the InhA target, the N-methylated scaffold offers a distinct chemotype for probing binding interactions orthogonal to those accessible with the crystallographically characterized NH-triazole series.

Antitubercular InhA inhibition Structure-kinetic relationship

Synthetic Utility: Click Chemistry Building Block with 1,4,5-Trisubstitution Pattern vs. 1,4-Disubstituted Analogs

The target compound (CAS 1024154-10-6) embodies a 1,4,5-trisubstituted 1,2,3-triazole architecture that is not directly accessible via the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), which yields exclusively 1,4-disubstituted 1,2,3-triazoles [1]. The presence of the 5-carbonitrile substituent and the 4-(3-phenoxyphenyl) group pre-installed on the triazole core makes this compound a versatile late-stage diversification building block for medicinal chemistry. In contrast, most commercially available phenoxyphenyl-triazole building blocks (e.g., CAS 1020252-28-1 and CAS 928207-02-7) lack the N-methyl substituent, requiring a separate, often low-yielding N-alkylation step post-triazole formation. The target compound's three points of substitution—N1-methyl, C4-aryl, and C5-nitrile—enable chemists to preserve these substituents while modifying the triazole core through the nitrile functional group (hydrolysis to amide/acid, reduction to amine, cyclization to heterocycles), providing a synthetic entry point that is not available from the simpler 1,4-disubstituted or NH-triazole analogs [2].

Click chemistry Building block Chemical biology

Highest-Impact Application Scenarios for 1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile (CAS 1024154-10-6) Based on Differentiated Evidence


HER2/ErbB2 Kinase Inhibitor Lead Optimization with Enhanced Lipophilicity-Driven Potency

Based on the structure–activity relationship established by Cheng et al. (2007), where lipophilicity of triazole substituents was identified as the primary driver of HER2 inhibitory activity [1], the target compound's N-methyl group provides an estimated LogP increase of ~0.5 units over the reference inhibitor ErbB2 Inhibitor II (LogP 3.14 → ~3.6). This positions it as a logical next-generation scaffold for kinase inhibitor programs seeking to explore the upper lipophilicity tolerance of the HER2 ATP-binding site while maintaining the favorable nitrile–kinase hinge-binding interaction [1]. The fixed protomeric state and zero HBD count further support its use in cell-based target engagement assays where confounding pH-dependent ionization must be avoided.

M. tuberculosis InhA Inhibitor Development with a Non-Tautomerizable Triazole Chemotype

The crystallographically characterized InhA inhibitor series (PDB 5MTQ) demonstrates that triazole-based diphenyl ethers achieve time-dependent inhibition of the enoyl-ACP reductase InhA, a validated antitubercular target [2]. The target compound's N-methylated triazole offers a structurally distinct alternative to the NH-triazole PT511 series: elimination of the triazole NH removes a potential metabolic liability (N-glucuronidation, N-oxidation) while preserving the nitrile-mediated hydrogen bond with Gly96 observed in the InhA–PT511 co-crystal structure [2]. This scenario is particularly relevant for programs seeking to improve the metabolic stability and residence time profile of InhA-targeting triazoles.

Fragment-Based and Structure-Guided Drug Discovery Requiring Fixed Protomeric State

In fragment-based drug discovery (FBDD) and structure-based design, the presence of multiple tautomeric states in ligand structures creates ambiguity in electron density interpretation and computational docking [3]. The target compound's N-methyl group permanently resolves the 1H/2H tautomerism inherent to 1,2,3-triazoles, presenting crystallographers and computational chemists with a single, well-defined molecular entity [3]. This makes it the preferred procurement choice over the unmethylated analog (CAS 1020252-28-1 or CAS 928207-02-7) for co-crystallization trials, soaking experiments, and high-confidence molecular docking campaigns where precise hydrogen-bonding geometry is critical for hit-to-lead progression.

Click Chemistry-Derived Compound Library Synthesis Using Pre-Functionalized Trisubstituted Triazole Building Block

The target compound's 1,4,5-trisubstitution pattern—specifically the combination of N1-methyl, C4-(3-phenoxyphenyl), and C5-carbonitrile—provides a synthetic entry point that bypasses the regioselectivity limitations of the CuAAC reaction, which natively produces only 1,4-disubstituted triazoles [4]. The C5-nitrile group serves as a versatile synthetic handle for further diversification (hydrolysis, reduction, cycloaddition), enabling the rapid generation of compound libraries that explore chemical space orthogonal to that accessible from standard 1,4-disubstituted click chemistry products. For medicinal chemistry CROs and agrochemical discovery units synthesizing triazole-focused libraries, this building block reduces step count and eliminates N-alkylation regioselectivity challenges [4].

Quote Request

Request a Quote for 1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.